6,7-ADTN hydrobromide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6,7-ADTN has been achieved through various methods. Göksu et al. (2003) describe a concise synthesis from naphthalene-2,3-diol in seven steps with an overall yield of 44%, involving key steps such as methylation, Friedel-Crafts acylation, haloform reaction, Birch reduction, Curtius reaction, hydrogenolysis, and demethylation (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003). Another approach by Göksu et al. (2006) involves synthesizing racemic 5,6-ADTN from 5,6-dimethoxynaphthalene-2-carboxylic acid through Birch reduction, Curtius reaction, and demethylation steps, showcasing an alternative synthesis pathway (Göksu, SeÇen, & Sütbeyaz, 2006).
Molecular Structure Analysis
The molecular structure of hydrobromides, including those similar to 6,7-ADTN hydrobromide, has been studied through crystallography. For instance, Takigawa et al. (1966) examined the crystal structures of L-tryptophan hydrochloride and hydrobromide, providing insights into the spatial arrangement and bonding within such compounds, which could be analogous to understanding the molecular structure of 6,7-ADTN hydrobromide (Takigawa, Ashida, Sasada, & Kakudo, 1966).
Chemical Reactions and Properties
Chemical reactions involving 6,7-ADTN derivatives highlight the compound's reactivity and interaction with other substances. Although specific reactions of 6,7-ADTN hydrobromide are not detailed in the available literature, studies on similar compounds offer a basis for understanding its chemical behavior. For example, the synthesis and pharmacological activity of 6,7-dihydroxy-3-chromanamine, an oxygen isostere of 6,7-ADTN, demonstrate the dopaminergic activity and potential chemical modifications that could apply to 6,7-ADTN hydrobromide as well (Horn, Kaptein, Mulder, de Vries, & Wynberg, 1984).
Wissenschaftliche Forschungsanwendungen
6,7-ADTN hydrobromide is a Dopamine D1 agonist . Dopamine agonists are a class of drugs that are used in the treatment of disorders like Parkinson’s disease and restless legs syndrome. They work by activating dopamine receptors in the brain, mimicking the effect of the neurotransmitter dopamine.
- Results or Outcomes : The specific outcomes of using this compound can vary greatly depending on the specific experiment. For example, one study investigated the effects of administration of gamma-aminobutyric acid (GABA) compounds into the ventral pallidum and substantia innominata on the locomotor hyperactivity induced by the dopamine agonist 6,7-ADTN in the nucleus accumbens in rats .
6,7-ADTN hydrobromide is a Dopamine D1 agonist . Dopamine agonists are a class of drugs that are used in the treatment of disorders like Parkinson’s disease and restless legs syndrome. They work by activating dopamine receptors in the brain, mimicking the effect of the neurotransmitter dopamine.
- Results or Outcomes : The specific outcomes of using this compound can vary greatly depending on the specific experiment. For example, one study investigated the effects of administration of gamma-aminobutyric acid (GABA) compounds into the ventral pallidum and substantia innominata on the locomotor hyperactivity induced by the dopamine agonist 6,7-ADTN in the nucleus accumbens in rats .
6,7-ADTN hydrobromide is a Dopamine D1 agonist . Dopamine agonists are a class of drugs that are used in the treatment of disorders like Parkinson’s disease and restless legs syndrome. They work by activating dopamine receptors in the brain, mimicking the effect of the neurotransmitter dopamine.
- Results or Outcomes : The specific outcomes of using this compound can vary greatly depending on the specific experiment. For example, one study investigated the effects of administration of gamma-aminobutyric acid (GABA) compounds into the ventral pallidum and substantia innominata on the locomotor hyperactivity induced by the dopamine agonist 6,7-ADTN in the nucleus accumbens in rats .
Eigenschaften
IUPAC Name |
6-amino-5,6,7,8-tetrahydronaphthalene-2,3-diol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.BrH/c11-8-2-1-6-4-9(12)10(13)5-7(6)3-8;/h4-5,8,12-13H,1-3,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHHIOBQEXZBAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2CC1N)O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017128 | |
Record name | (+/-)-ADTN hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-ADTN hydrobromide | |
CAS RN |
13575-86-5 | |
Record name | 2-Amino-6,7-dihydroxytetralin hydrobromide, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013575865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-ADTN hydrobromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-)-ADTN hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (�±)-2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-6,7-DIHYDROXYTETRALIN HYDROBROMIDE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1P469341B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.